Boc-Ala-Phe-OH

説明

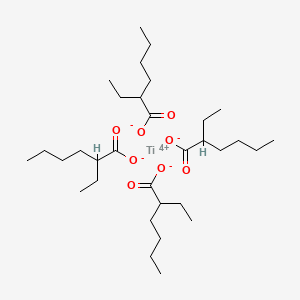

Boc-Ala-Phe-OH is a compound with a molecular weight of 336.39 . It is a white to off-white powder and is used in peptide synthesis .

Synthesis Analysis

In peptide synthesis, the most common building blocks are Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents . A technique for solid-phase peptide synthesis in water utilizes Fmoc-amino acids converted to water-dispersible nanoparticles . The Boc strategy is suitable for industrial chemistry and green chemistry, as only gases are generated without any other by-products in the deprotection step of the Boc group .

Molecular Structure Analysis

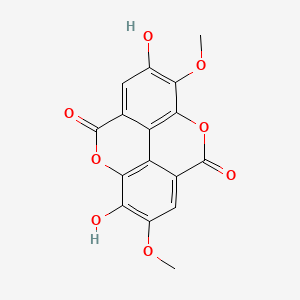

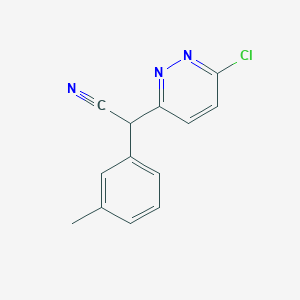

The IUPAC name for Boc-Ala-Phe-OH is (2S)-2-({(2S)-2-[(tert-butoxycarbonyl)amino]propanoyl}amino)-3-phenylpropanoic acid . The InChI code for this compound is 1S/C17H24N2O5/c1-11(18-16(23)24-17(2,3)4)14(20)19-13(15(21)22)10-12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3,(H,18,23)(H,19,20)(H,21,22)/t11-,13-/m0/s1 .

Physical And Chemical Properties Analysis

Boc-Ala-Phe-OH is a white to off-white powder . It has a molecular weight of 336.38 . The compound has a melting point of 90-93 °C and a predicted boiling point of 587.8±50.0 °C . Its predicted density is 1.182±0.06 g/cm3 . The compound should be stored at 0°C .

科学的研究の応用

Peptide Synthesis

“Boc-Ala-Phe-OH” is commonly used in peptide synthesis. It can be utilized in the preparation of N-propargylalanine, which is a key precursor to generate N-(3-aryl)propylated alanine residues. This process is essential for constructing peptide chains in a controlled manner, allowing for the synthesis of complex peptides with specific biological functions .

Alanine Scan Libraries

This compound is instrumental in creating alanine scan libraries for Structure-Activity Relationship (SAR) studies. These libraries help identify critical residues within a peptide that are essential for its activity, which is crucial for understanding peptide interactions at the molecular level .

Racemic Mixture Resolution

It also finds application in the resolution of racemic mixtures, such as the separation of enantiomers in 3,3′-bis(benzyloxy)-1,1′-binaphthalene-2,2′-diol. This process is important for producing enantiomerically pure compounds, which can have different biological activities .

Nanoparticle Formation

In environmentally conscious in-water peptide synthesis, “Boc-Ala-Phe-OH” can be used to prepare aqueous dispersions of nanoparticulate amino acids through wet-milling processes. This method facilitates the synthesis of peptides while minimizing organic solvent use .

Microwave-Assisted Solid-Phase Synthesis

The compound is also used in microwave-assisted solid-phase synthesis protocols that utilize Boc-amino acid nanoparticles. This innovative approach accelerates peptide bond formation and improves the efficiency of peptide synthesis .

Nanomedicine Applications

The Phe-Phe motif, which includes phenylalanine residues like those found in “Boc-Ala-Phe-OH”, has been used extensively in nanomedicine. It serves as a building block for self-assembling nanostructures that are employed in drug delivery systems, biomaterials, and therapeutic applications .

Safety and Hazards

Boc-Ala-Phe-OH should be stored at 0-8°C . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .

Relevant Papers

The relevant papers retrieved discuss the use of Boc-protected amino acids in peptide synthesis . They highlight the environmental benefits of using water as a solvent in peptide synthesis . The papers also discuss the synthesis and characterization of various Boc-protected peptides .

作用機序

Target of Action

Boc-Ala-Phe-OH is a derivative of the amino acids alanine and phenylalanine . The aromatic ring of the phenylalanine side chain is hydrophobic and may be significant in receptor binding through hydrophobic interactions . .

Mode of Action

It’s known that the compound interacts with its targets primarily through hydrophobic interactions facilitated by the aromatic ring of the phenylalanine side chain .

Biochemical Pathways

It’s known that amino acid derivatives can play a role in various biochemical processes, including protein synthesis and metabolism .

Pharmacokinetics

It’s known that the compound is soluble in dcm, dmf, nmp, and most other common solvents , which could potentially impact its bioavailability.

Result of Action

It’s known that amino acid derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of amino acid derivatives .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-11(18-16(23)24-17(2,3)4)14(20)19-13(15(21)22)10-12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3,(H,18,23)(H,19,20)(H,21,22)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMUDINSUBSTNS-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427128 | |

| Record name | (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Ala-Phe-OH | |

CAS RN |

2448-58-0 | |

| Record name | (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6H-Dibenzo[b,h]carbazole](/img/structure/B1599436.png)